Dodovisone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

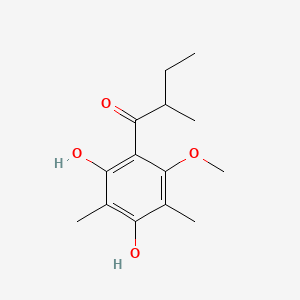

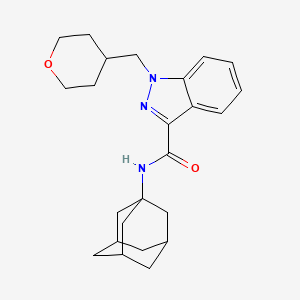

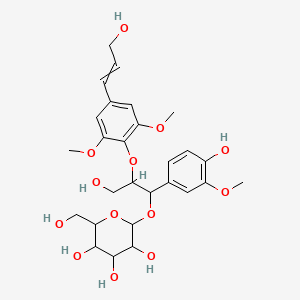

Dodovisone B is an isoprenylated flavonoid that can be isolated from the aerial parts of Dodonaea viscosa . It is a natural product and is available in powder form .

Molecular Structure Analysis

The molecular formula of Dodovisone B is C27H32O9 . The molecular weight is 500.54 g/mol . The chemical name is 5,7-dihydroxy-2-[3-hydroxy-8-(4-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one .Physical And Chemical Properties Analysis

Dodovisone B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Isolation and Structural Analysis : Dodovisone B is one of the compounds isolated from Dodonaea viscosa. It is categorized as an isoprenylated flavonoid. The structure of Dodovisone B was established through extensive spectroscopic analysis, along with other related compounds like dodovisones A, C, D, and dodovislactones A and B (Gao et al., 2013).

Potential Applications in Cosmetics and Therapeutics : Dodovisone B, along with other similar compounds, may have applications in cosmetics and therapeutics. For instance, another compound from the same plant, Dodoviscin A, has been found to inhibit melanogenesis in mouse B16-F10 melanoma cells. This suggests potential use in treating hyperpigmentation disorders (Yan et al., 2013).

Clerodane Diterpenoids from Dodonaea viscosa : Dodovisone B, as a clerodane diterpenoid, has been part of the study that led to the isolation of six undescribed clerodane diterpenoids from Dodonaea viscosa. These compounds have shown potent inhibitory activities against ATP citrate lyase, suggesting their potential medicinal applications (Lei et al., 2020).

properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-8-(4-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O9/c1-13(12-28)6-7-14-8-15(9-16-10-19(30)27(2,3)36-23(14)16)24-26(34-5)22(32)20-18(35-24)11-17(29)25(33-4)21(20)31/h8-9,11,13,19,28-31H,6-7,10,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOXRYIETPBDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)